molecular formula C10H11NO B1307351 4-Methoxy-2,5-dimethylbenzonitrile CAS No. 64400-49-3

4-Methoxy-2,5-dimethylbenzonitrile

Cat. No. B1307351
CAS RN: 64400-49-3
M. Wt: 161.2 g/mol
InChI Key: ZYHLPXFNLCESEI-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methoxy-2,5-dimethylbenzonitrile, is a derivative of benzonitrile with methoxy and methyl groups as substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the structural and chemical properties of related compounds, which can be used to infer certain aspects about 4-Methoxy-2,5-dimethylbenzonitrile.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole is achieved through a reaction between ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine, indicating that methoxy and methyl substituents can be introduced into a benzene ring through nucleophilic substitution reactions . Similarly, the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride in solvents like DMF suggests that nitrile groups can be introduced or retained in the presence of other functional groups under optimized conditions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-aminobenzonitriles, shows that substituents on the benzene ring can influence the geometry of the molecule. For example, the amino N atom in 4-aminobenzonitrile has a pyramidal character, which could be similar in nature to the cyano group in 4-Methoxy-2,5-dimethylbenzonitrile . The crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione provides an example of how methoxy and methyl groups can affect the overall conformation of the molecule .

Chemical Reactions Analysis

The reactivity of dimethylbenzonitriles is highlighted in the nitration reactions of 2,3- and 3,4-dimethylbenzonitriles, which produce nitroacetoxy adducts and demonstrate the potential for electrophilic substitution reactions at positions ortho and para to the cyano group . This suggests that 4-Methoxy-2,5-dimethylbenzonitrile could undergo similar electrophilic substitution reactions, potentially at the 3-position of the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Methoxy-2,5-dimethylbenzonitrile can be inferred from spectroscopic and crystallographic analyses. For instance, the X-ray crystallography and theoretical methods used to determine the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole provide information on molecular geometry and vibrational frequencies, which are important for understanding the physical properties of the compound . Additionally, the synthesis and analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile offer insights into the optical properties, such as UV–vis absorption and fluorescence, which could be relevant for the study of 4-Methoxy-2,5-dimethylbenzonitrile .

Scientific Research Applications

Steric Effects in Aryl Radical Reactions

The study of steric effects in aryl radical reactions with surfaces provides insights into the behavior of compounds like 4-Methoxy-2,5-dimethylbenzonitrile. It's shown that certain structural elements, including the position and size of substituents, significantly influence the formation of grafted layers on surfaces. Techniques like cyclic voltammetry and X-ray photoelectron spectroscopy help in understanding these reactions (Combellas et al., 2009).

Spectroscopic Analysis

The recording and analysis of infrared and Raman spectra of dimethylbenzonitriles, including variants like 4-Methoxy-2,5-dimethylbenzonitrile, reveal the vibrational characteristics of these molecules. This analysis assists in understanding their structural and electronic properties (Sarma, 1986).

Photochemical Reactivity

Investigating the photochemical reactivity of different dimethylbenzonitrile isomers, including 4-Methoxy-2,5-dimethylbenzonitrile, helps in understanding the mechanisms of phototransposition and photoaddition reactions. These studies are crucial for applications in synthetic organic chemistry (Howell, Pincock & Stefanova, 2000).

Nitration and Rearrangement Reactions

Exploration of nitration and subsequent rearrangement reactions in dimethylbenzonitriles provides insights into the synthetic pathways and transformations these compounds can undergo. Understanding these reactions is important for developing new synthetic methods and materials (Fischer & Greig, 1973).

properties

IUPAC Name

4-methoxy-2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLPXFNLCESEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391130
Record name 4-Methoxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,5-dimethylbenzonitrile

CAS RN

64400-49-3
Record name 4-Methoxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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